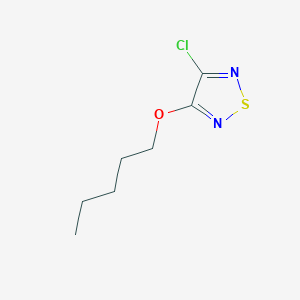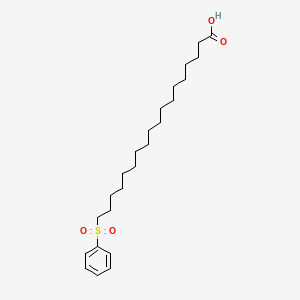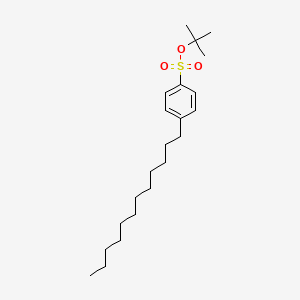
9,12-Dihydroxyoctadecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Dihydroxyoctadecanal is an organic compound with the molecular formula C18H36O3. It is a derivative of octadecanal, featuring hydroxyl groups at the 9th and 12th carbon positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,12-Dihydroxyoctadecanal can be synthesized through the oxidation of 9,12-dihydroxyoctadecanoic acid. The process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective oxidation. The use of biocatalysts and green chemistry approaches is also being explored to enhance the efficiency and sustainability of the production process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, anhydrides.
Major Products:
Oxidation: 9,12-Dihydroxyoctadecanoic acid.
Reduction: 9,12-Dihydroxyoctadecanol.
Substitution: Various esters and ethers
Scientific Research Applications
9,12-Dihydroxyoctadecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals
Mechanism of Action
The mechanism of action of 9,12-dihydroxyoctadecanal involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling processes. The hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
9,12-Dihydroxyoctadecanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
9,10-Dihydroxyoctadecanoic acid: Hydroxyl groups at different positions.
12-Hydroxyoctadecanoic acid: Single hydroxyl group at the 12th position
Uniqueness: 9,12-Dihydroxyoctadecanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual hydroxyl groups at specific positions also differentiate it from other similar compounds, making it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
141363-59-9 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
9,12-dihydroxyoctadecanal |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-9-12-17(20)14-15-18(21)13-10-7-5-6-8-11-16-19/h16-18,20-21H,2-15H2,1H3 |
InChI Key |
NHBWUOCADFKXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(CCCCCCCC=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)

![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)




![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)


